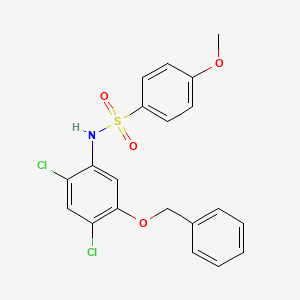

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación

Antiproliferative Activity

The targeted carboxamides derived from this compound have been investigated for their antiproliferative activity. Specifically, N-methyl-substituted derivatives with hydroxyl and methoxy groups at the phenyl ring, along with cyano groups on the benzimidazole nuclei, showed selective activity against the MCF-7 cell line (IC50 = 3.1 μM). Additionally, cyano-substituted derivatives demonstrated strong antiproliferative effects against various cell lines (IC50 = 1.2–5.3 μM) .

Antioxidative Activity

Several tested compounds displayed significantly improved antioxidative activity compared to the standard antioxidant BHT (butylated hydroxytoluene). Notably, compounds 9, 10, 32, and 36 demonstrated antioxidant ability both in vitro and in cells .

Tyrosinase Inhibition

While not directly related to the compound itself, a prior study highlighted a kojic acid analog with a similar structure. This analog exhibited potent competitive tyrosinase inhibition (IC50 = 1.35 ± 2.15 µM) .

Antibacterial Activity

Compound 8, which features two hydroxy and one methoxy group on the phenyl ring, showed strong antibacterial activity against the Gram-positive strain E. faecalis (MIC = 8 μM) .

Boronic Acid Derivatives

Although not directly studied for this compound, related boronic acid derivatives have applications in organic synthesis, catalysis, and medicinal chemistry .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2,4-dichloro-5-phenylmethoxyphenyl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2NO4S/c1-26-15-7-9-16(10-8-15)28(24,25)23-19-12-20(18(22)11-17(19)21)27-13-14-5-3-2-4-6-14/h2-12,23H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYZCZMQNMPOHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2Cl)Cl)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methoxybenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide](/img/structure/B2423974.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfonyl]acetamide](/img/structure/B2423982.png)

![n-[2-(Dimethylamino)ethyl]piperidine-4-carboxamide](/img/structure/B2423983.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2423984.png)

![5-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide](/img/structure/B2423986.png)

![methyl 4-[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoate](/img/structure/B2423988.png)